

Spectroscopic Profile of 2-Isobutoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Isobutoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for **2-isobutoxyaniline** is not readily available in public scientific databases. The data presented in this document is based on computational predictions from established cheminformatics software and should be used as a reference and for guidance in experimental design.

This technical guide provides a comprehensive overview of the predicted spectral characteristics of **2-isobutoxyaniline**, a compound of interest in various research and development domains. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Core Spectroscopic Data

The following sections present the predicted spectral data for **2-isobutoxyaniline**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.^[1] The predicted ¹H and ¹³C NMR data for **2-isobutoxyaniline** are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for **2-Isobutoxyaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.78	d, $J=8.0$ Hz	1H	Ar-H
6.72	t, $J=7.6$ Hz	1H	Ar-H
6.65	t, $J=7.6$ Hz	1H	Ar-H
6.60	d, $J=7.6$ Hz	1H	Ar-H
4.65 (broad s)	s	2H	-NH ₂
3.75	d, $J=6.4$ Hz	2H	-O-CH ₂ -
2.10	m	1H	-CH(CH ₃) ₂
1.05	d, $J=6.8$ Hz	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data for **2**-Isobutoxyaniline

Chemical Shift (δ , ppm)	Assignment
147.5	C-O (Aromatic)
136.9	C-N (Aromatic)
121.3	Ar-CH
118.9	Ar-CH
115.4	Ar-CH
112.1	Ar-CH
74.8	-O-CH ₂ -
28.5	-CH(CH ₃) ₂
19.3	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.[2] The predicted significant IR absorption bands for **2-isobutoxyaniline** are listed below.

Table 3: Predicted IR Spectral Data for **2-Isobutoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3060 - 3020	Medium	Aromatic C-H stretch
2960 - 2870	Strong	Aliphatic C-H stretch
1620 - 1590	Strong	N-H bend (scissoring) and C=C aromatic stretch
1510 - 1470	Strong	C=C aromatic stretch
1240 - 1210	Strong	Aryl-O stretch (asymmetric)
1050 - 1020	Medium	C-N stretch
750 - 730	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound.[3]

Table 4: Predicted Mass Spectrometry Data for **2-Isobutoxyaniline**

m/z Ratio	Relative Intensity (%)	Assignment
165	45	$[M]^+$ (Molecular Ion)
109	100	$[M - C_4H_8]^+$ (Loss of isobutylene)
92	30	$[C_6H_6N]^+$
77	15	$[C_6H_5]^+$ (Phenyl cation)
57	40	$[C_4H_9]^+$ (Isobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of a liquid aromatic amine like **2-isobutoxyaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-isobutoxyaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$).^[1] A common choice for aromatic amines is $CDCl_3$ due to its good dissolving power for many organic compounds.^[4]
- instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., $CHCl_3$ at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like **2-isobutoxyaniline**, a neat (undiluted) sample can be analyzed using a thin film method.[2]

- Sample Preparation: Place one to two drops of neat **2-isobutoxyaniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
- Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared salt plate assembly into the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules.[3]

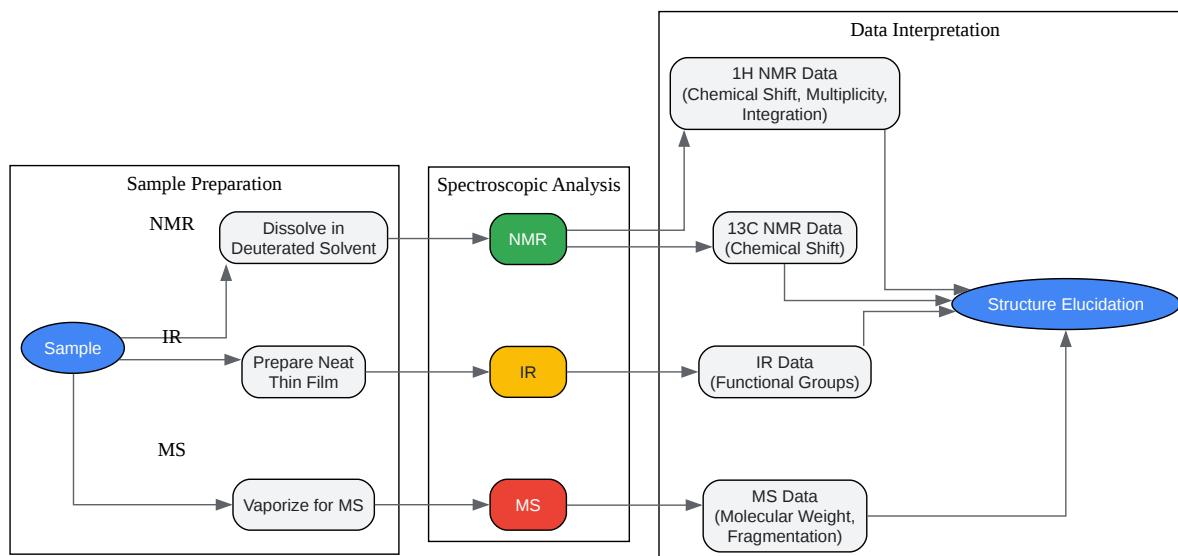
- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The

sample is vaporized in the ion source.[5]

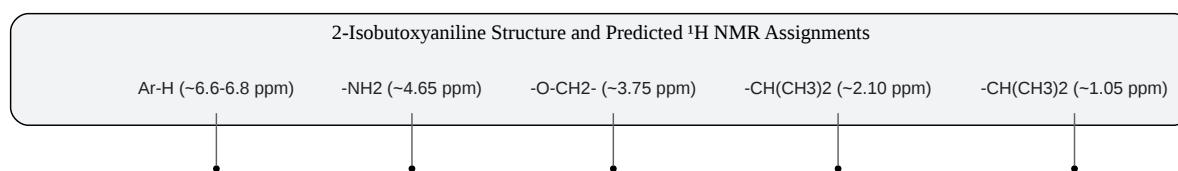
- instrumentation: Use a mass spectrometer equipped with an electron ionization source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[3] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the spectral analysis of **2-isobutoxyaniline**.

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Caption: Workflow for the spectral analysis of **2-isobutoxyaniline**.

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Caption: Structure of **2-isobutoxyaniline** with key predicted ¹H NMR assignments.

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